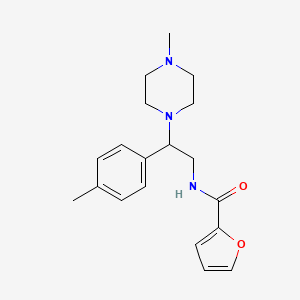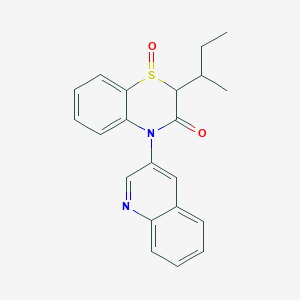
2-Butan-2-yl-1-oxo-4-quinolin-3-yl-1lambda4,4-benzothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PBTZ169 is a synthetic compound with the molecular formula C21H20N2O2S and a molecular weight of 364.46. It has been developed as a potential drug candidate for the treatment of tuberculosis.
Synthesis Analysis
The synthesis of quinoline derivatives like PBTZ169 involves various synthetic methodologies. For instance, the chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Molecular Structure Analysis
The molecular structure of PBTZ169 is based on the quinoline nucleus, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives like PBTZ169 are diverse. For instance, alkylation of 1-alkyl-4-hydroxyquinolin-2-ones with 1-aryloxy-4-chlorobut-2-ynes in acetone/K2CO3 or under phase-transfer catalysis (PTC) alkylation using t-butyl-ammonium bromide (TBAB) as a catalyst in NaOH/chloroform affords 1-alkyl-4-[(4′-aryloxybut-2-yn-yl)oxy]quinolin-2(1H)-ones .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-Butan-2-yl-1-oxo-4-quinolin-3-yl-1λ⁴,4-benzothiazin-3-one is involved in the synthesis of novel heterocyclic compounds, which are of interest due to their potential applications in various fields, including medicinal chemistry. For instance, a study by Kozlov and Tereshko (2013) reports the three-component condensation of quinolin-5-amine with certain cyclohexane carboxylates and aromatic aldehydes to afford new hexahydrobenzo[b][1,7]phenanthroline derivatives. The process is noted for its strict regioselectivity but not stereoselectivity, resulting in mixtures of cis- and trans-isomeric compounds (Kozlov & Tereshko, 2013).
Antituberculosis Activity
Another significant application of related compounds is in the development of antituberculosis agents. Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols demonstrating antituberculosis activity. One of the compounds, in its hydrocitrate form, showed high antituberculosis activity and is in the final stages of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Biological Activity and Potential Therapeutic Applications
The synthesis and biological evaluation of 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones by Zia-ur-Rehman et al. (2006) highlight the potential of benzothiazin-3-one derivatives in therapeutic applications. These compounds were evaluated for their antibacterial activity, with some showing marked effectiveness against Bacillus subtilis, suggesting potential applications in antimicrobial therapies (Zia-ur-Rehman et al., 2006).
Anticancer Activity
The compound's structural analogs have been studied for their anticancer properties. Chew et al. (2006) investigated the antitumor activity of novel heteroaromatic quinols, including derivatives with benzothiazolyl groups, demonstrating significant in vitro and in vivo anticancer activities against various carcinoma cell lines and tumor xenografts. The study suggests that these compounds induce apoptosis through mechanisms that may involve glutathione modulation (Chew et al., 2006).
Mécanisme D'action
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. It contains a quinoline moiety, which is a common structure in many pharmaceuticals and has been known to interact with various biological targets such as dna, enzymes, and receptors .
Mode of action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. If the target is DNA, it might interfere with DNA replication or transcription .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds containing a quinoline moiety have been known to affect various biochemical pathways, depending on their specific targets .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from altered cellular metabolism to changes in cell signaling or even cell death .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with its target .
Propriétés
IUPAC Name |
2-butan-2-yl-1-oxo-4-quinolin-3-yl-1λ4,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-14(2)20-21(24)23(18-10-6-7-11-19(18)26(20)25)16-12-15-8-4-5-9-17(15)22-13-16/h4-14,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPIGIMANRAKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C2=CC=CC=C2S1=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)
![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971157.png)
![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)

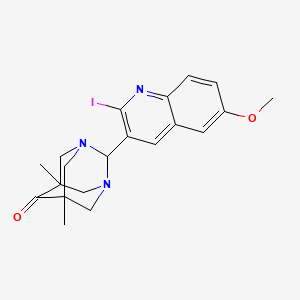
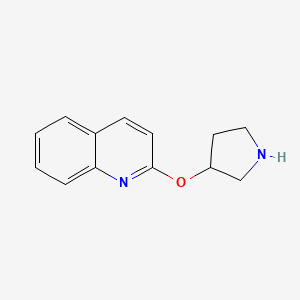
![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)

![1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2971167.png)
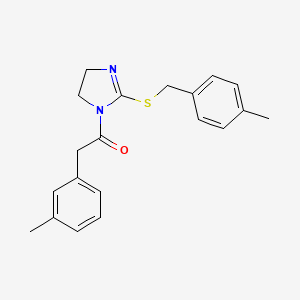

![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)
